molecular formula C19H13ClN6O3S B2896150 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893919-39-6

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2896150
CAS RN: 893919-39-6
M. Wt: 440.86
InChI Key: AHRYGTFCAZIXHF-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a chlorophenyl group, a nitrophenyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidine ring, the introduction of the chlorophenyl and nitrophenyl groups, and the formation of the thioacetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine ring, which is a bicyclic structure containing nitrogen atoms .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the nitro group, for example, could make it susceptible to reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro group could contribute to its reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds with a pyrazolo[3,4-d]pyrimidine core structure have been synthesized and evaluated for their antimicrobial properties. For instance, research by Bondock et al. (2008) explored the synthesis of heterocycles incorporating the antipyrine moiety, leading to the creation of new compounds with potential antimicrobial effects. These compounds were tested against various microorganisms, showcasing their significance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Activity

Another area of application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for antitumor activity. El-Morsy et al. (2017) synthesized a series of derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7. This study highlighted the potential of these compounds in cancer research, with specific derivatives showing mild to moderate activity compared to established antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Synthesis and Characterization

Research efforts are also focused on the synthesis and characterization of compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold for diverse pharmacological activities. Salian, Narayana, and Sarojini (2017) conducted studies on the synthesis and spectroscopic characterization of related compounds, providing foundational knowledge for further exploration in drug discovery and development (Salian, Narayana, & Sarojini, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, particularly given the interest in pyrazolo[3,4-d]pyrimidines as kinase inhibitors .

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O3S/c20-12-2-1-3-15(8-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-4-6-14(7-5-13)26(28)29/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRYGTFCAZIXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

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